molecular formula C18H27N3O2 B7923720 (S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

(S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7923720
M. Wt: 317.4 g/mol
InChI Key: PUPAJMCYMFHFKD-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester ( 1353972-85-6) is a chiral, synthetically versatile compound with a molecular formula of C18H27N3O2 and a molecular weight of 317.42 g/mol . This complex molecule features a pyrrolidine core, a critical scaffold in medicinal chemistry, which is functionalized with a 2-amino-ethyl-cyclopropyl-amino methyl side chain and a benzyl ester protective group . The presence of both a primary amine and a benzyl ester allows for extensive further derivatization, making it a valuable intermediate for the synthesis of more complex, biologically active molecules . The incorporation of a cyclopropyl ring and the defined (S) stereochemistry contribute to conformational rigidity and potential for selective target interactions, which can be crucial for optimizing binding affinity and metabolic stability in drug discovery projects . This compound is supplied as a high-quality standard for research applications requiring precise molecular modifications. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound in various fields, including organic synthesis, method development, and as a building block in pharmaceutical R&D.

Properties

IUPAC Name

benzyl (2S)-2-[[2-aminoethyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c19-10-12-20(16-8-9-16)13-17-7-4-11-21(17)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,19H2/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPAJMCYMFHFKD-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN(CCN)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CN(CCN)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, commonly referred to as benzyl pyrrolidine , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C18_{18}H27_{27}N3_{3}O2_{2}
  • Molecular Weight : 317.43 g/mol
  • CAS Number : 1353994-46-3

The compound is believed to interact with various biological targets, primarily through modulation of neurotransmitter systems. Its structure suggests potential activity as an agonist or antagonist at certain receptor sites, particularly those involved in the central nervous system (CNS).

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including benzyl pyrrolidine. In vitro assays demonstrate that these compounds exhibit significant antibacterial and antifungal activities.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0048 - 0.0195 mg/mL
Candida albicans0.0048 - 0.039 mg/mL

These results indicate that the compound could be effective against both Gram-positive and Gram-negative bacteria, as well as fungi, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Research has suggested that compounds similar to benzyl pyrrolidine may exhibit neuroprotective effects, potentially through the inhibition of neuroinflammatory pathways and modulation of excitotoxicity. This is particularly relevant in conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Studies

  • Antibacterial Efficacy Study :
    A study conducted on various pyrrolidine derivatives showed that benzyl pyrrolidine significantly inhibited the growth of multiple bacterial strains, including resistant strains of E. coli. The study concluded that structural modifications could enhance its efficacy .
  • Neuroprotection in Animal Models :
    In a rodent model of neurodegeneration, administration of benzyl pyrrolidine resulted in reduced neuronal loss and improved cognitive function compared to control groups. This suggests potential therapeutic applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and functional attributes of the target compound with similar pyrrolidine/piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Applications
(S)-2-Methylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester C₁₄H₂₀N₂O₂ 248.32 Methylaminomethyl Intermediate in organic synthesis
4-Substituted 2-(3-hydroxy-2-oxo-1-phenethylpropylcarbamoyl)pyrrolidine-1-carboxylic acid benzyl esters Varies ~400–450 (estimated) Carbamoyl, phenethyl Antimalarial cysteine protease inhibitors
(R)-1-((2,3-Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester C₁₆H₁₉F₂N₂O₂ 324.34 Difluorobenzyl, methyl ester Synthetic intermediate (patented methodology)
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester C₂₀H₃₁N₃O₃ 361.48 Piperidine ring, amino-butyryl, carbamic ester Not specified (likely protease inhibitor)
Target Compound Not provided ~300–350 (estimated) Cyclopropyl-amino-ethyl, benzyl ester Hypothesized: Protease inhibition or antimalarial use

Key Observations

Substituent Effects: The cyclopropyl group in the target compound introduces ring strain, which may enhance binding affinity to target proteins compared to the methylaminomethyl group in or the difluorobenzyl group in . Cyclopropane’s rigidity could also reduce metabolic degradation.

Stereochemical Influence :

  • The S-configuration in the target compound contrasts with the R-configuration in . Enantiomeric differences can lead to divergent biological activities, as seen in drugs like beta-blockers or antivirals.

Synthetic Strategies :

  • Reductive amination (used in ) and Boc-protection (as in ) are common methods for synthesizing such compounds. Introducing the cyclopropyl group may require specialized reagents or conditions.

Biological Activity: Carbamoyl-pyrrolidine derivatives () demonstrate antimalarial activity by inhibiting cysteine proteases. The target compound’s amino-ethyl-cyclopropyl group may similarly interact with protease active sites.

Research Implications and Limitations

  • Data Gaps : Direct biological or pharmacokinetic data for the target compound are absent in the evidence. Conclusions are inferred from structural analogs.
  • Metabolic Stability : The cyclopropyl group may confer resistance to oxidative metabolism compared to methyl or fluorinated substituents, but in vitro studies are needed to validate this.
  • Synthetic Challenges: Incorporating the cyclopropyl-amino-ethyl moiety requires precise control to maintain stereochemical integrity, as seen in the reductive amination steps of .

Preparation Methods

Retrosynthetic Analysis and Precursor Selection

Retrosynthetic decomposition of the target molecule reveals three primary building blocks: (1) a pyrrolidine core functionalized with a carboxylic acid, (2) a cyclopropyl-ethylenediamine moiety, and (3) a benzyl ester protective group. The (S)-stereochemistry at the pyrrolidine C2 position necessitates asymmetric synthesis or enantiomeric resolution.

Key disconnections include:

  • Cleavage of the benzyl ester to expose the carboxylic acid for subsequent coupling.

  • Separation of the cyclopropyl-ethylenediamine segment for modular introduction.

  • Strategic use of Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups to protect reactive amines during synthesis .

Synthesis of the Pyrrolidine Core

The pyrrolidine ring is constructed via cyclization of a linear precursor or derived from enantiomerically pure proline derivatives. A representative approach involves:

Step 1: Proline Benzylation
L-proline is treated with benzyl chloroformate in the presence of a base (e.g., sodium bicarbonate) to form (S)-1-benzyloxycarbonyl-pyrrolidine-2-carboxylic acid. This step protects the amine while introducing the benzyl ester .

Step 2: Functionalization at C2
The C2 position is alkylated using formaldehyde and a secondary amine under Mannich-like conditions. For instance, reaction with cyclopropylamine and paraformaldehyde yields (S)-2-[(cyclopropylamino)methyl]-pyrrolidine-1-carboxylic acid benzyl ester .

Introduction of the 2-Aminoethyl Group

The ethylenediamine side chain is introduced via nucleophilic substitution or reductive amination.

Step 3: Reductive Amination
The cyclopropylamino intermediate is reacted with 2-nitroethyl bromide, followed by catalytic hydrogenation (5% Pt/C in ethanol/methanol) to reduce the nitro group to an amine. This step installs the 2-aminoethyl segment while preserving stereochemistry .

Reaction StepReagents/ConditionsYield (%)Reference
Reductive Amination2-Nitroethyl bromide, Pt/C, H₂75–85

Benzyl Ester Formation and Protection

The carboxylic acid is protected as a benzyl ester early in the synthesis to prevent side reactions. Post-functionalization, the ester remains stable under subsequent reaction conditions (e.g., hydrogenation) .

Step 4: Final Deprotection (Optional)
If required, the benzyl ester is cleaved via hydrogenolysis (Pd/C, H₂) to yield the free carboxylic acid. However, retention of the ester is typical for downstream applications.

Chiral Resolution and Enantiomeric Purification

To ensure enantiopurity, the (S)-configuration is achieved through:

  • Tartrate Salt Formation : Recrystallization with L-tartaric acid in ethanol/water enhances optical purity to >99% ee, as demonstrated in analogous 2-methylpyrrolidine syntheses .

  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates offers an alternative route.

Purification and Characterization

Final purification employs recrystallization (ethanol/water) or silica gel chromatography. Analytical validation includes:

  • NMR Spectroscopy : Confirmation of cyclopropyl (δ 0.5–1.0 ppm) and benzyl ester (δ 5.1 ppm, singlet) protons.

  • HRMS : Molecular ion peak at m/z 347.2104 (calculated for C₁₈H₂₉N₃O₂).

Reaction Optimization and Yield Considerations

Critical parameters influencing yield and selectivity:

  • Catalyst Loading : 5% Pt/C achieves complete nitro reduction without over-hydrogenation .

  • Solvent Systems : Ethanol/methanol mixtures (2:1 v/v) balance solubility and reaction kinetics .

  • Temperature Control : Ambient conditions prevent epimerization during Mannich reactions .

Mechanistic Insights

  • Reductive Amination : The Pt catalyst facilitates H₂ dissociation, enabling imine intermediate reduction to the amine .

  • Steric Effects : The cyclopropyl group’s rigidity directs regioselective alkylation at the pyrrolidine C2 position .

Q & A

Q. What synthetic strategies are recommended for preparing (S)-2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester?

The compound can be synthesized via reductive amination or stepwise functionalization of pyrrolidine scaffolds. For example, reductive amination of cyclopropylamine derivatives with aldehyde intermediates in methanol/acetic acid, followed by purification via column chromatography, is a common approach . Key steps include controlling stereochemistry using chiral catalysts (e.g., (S)-proline derivatives) and optimizing reaction conditions (temperature, solvent polarity) to enhance yields. Analytical validation (NMR, HPLC) is critical to confirm product identity and enantiomeric purity .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 masks) is required if dust generation is possible .
  • Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks .
  • Waste Disposal: Segregate organic waste containing the compound and consult certified waste management services for incineration or chemical neutralization .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Spectroscopic Analysis: Use 1H^1H-NMR to confirm proton environments (e.g., cyclopropyl CH2_2, benzyl ester aromatic protons) and 13C^{13}C-NMR for carbonyl (C=O) and quaternary carbon verification .
  • Chromatography: Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and chiral columns to verify enantiomeric excess .
  • Mass Spectrometry: High-resolution MS (HRMS) ensures accurate molecular weight matching (±5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or impurity profiles during synthesis?

  • Yield Optimization: If yields exceed 100% (e.g., due to incomplete solvent removal or impurities), perform rigorous drying under vacuum and validate via thermogravimetric analysis (TGA) .
  • Impurity Identification: Use LC-MS/MS to trace byproducts (e.g., hydrolyzed ester derivatives) and adjust reaction pH or temperature to suppress side reactions .
  • Kinetic Studies: Monitor reaction progress via in-situ FTIR to identify rate-limiting steps and optimize reagent stoichiometry .

Q. What methodologies are effective for studying the compound’s stereochemical stability under varying pH and temperature conditions?

  • Chiral Stability Assays: Incubate the compound in buffered solutions (pH 3–10) at 25–60°C for 24–72 hours. Analyze enantiomeric excess via chiral HPLC to detect racemization .
  • Molecular Dynamics Simulations: Model the compound’s conformational flexibility in different solvents to predict stability thresholds .

Q. How can researchers design experiments to probe the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Docking Studies: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., proteases or GPCRs) based on the compound’s amine and ester functional groups .
  • Fluorescence Polarization: Label the compound with a fluorophore (e.g., FITC) and measure binding kinetics to purified receptors .
  • Metabolic Stability Assays: Incubate with liver microsomes and quantify degradation via LC-MS to assess pharmacokinetic liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.